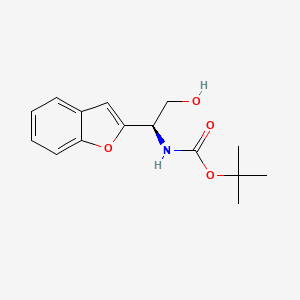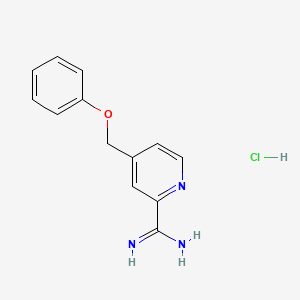
4-(Phenoxymethyl)picolinimidamidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Phenoxymethyl)picolinimidamidehydrochloride is a chemical compound with the molecular formula C₁₃H₁₄ClN₃O. It is primarily used in research and development within the pharmaceutical industry. The compound is known for its unique structure, which includes a phenoxymethyl group attached to a picolinimidamide core, making it a valuable intermediate in various chemical syntheses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenoxymethyl)picolinimidamidehydrochloride typically involves the reaction of picolinimidamide with phenoxymethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the production of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Phenoxymethyl)picolinimidamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
4-(Phenoxymethyl)picolinimidamidehydrochloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Phenoxymethyl)picolinimidamidehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxymethylpenicillin: An antibiotic used to treat bacterial infections.
Picolinamide derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
4-(Phenoxymethyl)picolinimidamidehydrochloride is unique due to its specific combination of a phenoxymethyl group and a picolinimidamide core. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C13H14ClN3O |
|---|---|
Poids moléculaire |
263.72 g/mol |
Nom IUPAC |
4-(phenoxymethyl)pyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C13H13N3O.ClH/c14-13(15)12-8-10(6-7-16-12)9-17-11-4-2-1-3-5-11;/h1-8H,9H2,(H3,14,15);1H |
Clé InChI |
ZFQCAXMCDGHKIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC2=CC(=NC=C2)C(=N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


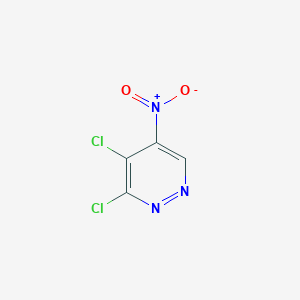

![6-Chloro-2-(3,4-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B15057451.png)
![2-(6-(4-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B15057453.png)
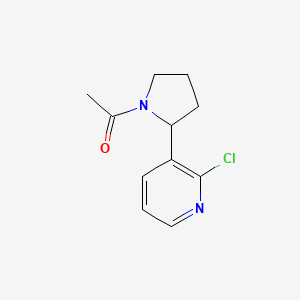
![3-Chloro-7-(1H-1,2,4-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine1,1-dioxide](/img/structure/B15057477.png)
![Tert-butyl 6-(aminomethyl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B15057478.png)
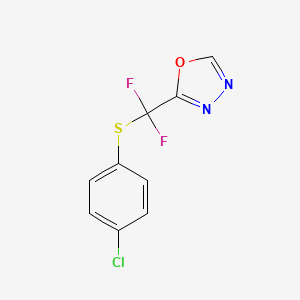

![tert-Butyl 5-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15057507.png)
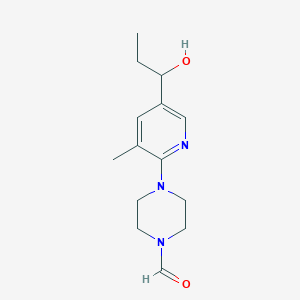

![2-Bromo-N,N-dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline](/img/structure/B15057547.png)
